6,8-Dichloro-2H-chromene-3-carbonitrile
Overview
Description
6,8-Dichloro-2H-chromene-3-carbonitrile is an organic compound with the molecular formula C10H5Cl2NO. It is a derivative of chromene, characterized by the presence of two chlorine atoms at the 6th and 8th positions and a cyano group at the 3rd position.
Scientific Research Applications
6,8-Dichloro-2H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound’s chromene core makes it useful in the development of organic electronic materials and fluorescent dyes.
Chemical Biology: It is employed as a probe in studying enzyme activities and protein interactions due to its fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-2H-chromene-3-carbonitrile typically involves the reaction of substituted salicylaldehydes with acrylonitrile in the presence of a base such as 1,4-diaza-bicyclo[2.2.2]octane (DABCO). The reaction is carried out at temperatures ranging from room temperature to 40°C for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified using silica gel column chromatography with ethyl acetate/hexane as the eluent, yielding the pure compound in 65-93% yield .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloro-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 6th and 8th positions can be substituted by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The chromene ring can be oxidized to form corresponding chromone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and appropriate solvents (e.g., ethanol or dimethylformamide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Substituted chromene derivatives with various functional groups.
Reduction: Amino-chromene derivatives.
Oxidation: Chromone derivatives with enhanced aromaticity and potential biological activity.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2H-chromene-3-carbonitrile largely depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with cellular targets such as enzymes or receptors. The cyano group and chlorine atoms can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The chromene ring can also participate in π-π stacking interactions, enhancing binding affinity .
Comparison with Similar Compounds
6,8-Dichloro-3-cyanochromone: Similar in structure but with an additional oxo group at the 4th position, making it more oxidized.
6,8-Dichloro-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of a cyano group, altering its reactivity and solubility.
Uniqueness: 6,8-Dichloro-2H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications .
Properties
IUPAC Name |
6,8-dichloro-2H-chromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-3H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPSIHZVSJWBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515679 | |
Record name | 6,8-Dichloro-2H-1-benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83823-56-7 | |
Record name | 6,8-Dichloro-2H-1-benzopyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.